2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-13-11-14(2)21-18(17(13)12-20)22-7-9-23(10-8-22)26(24,25)16-5-3-15(19)4-6-16/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJLMBBNIKPDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine.
Nicotinonitrile Derivative Synthesis: Concurrently, 4,6-dimethylnicotinonitrile is synthesized through a series of reactions starting from 2,6-dimethylpyridine.
Coupling Reaction: The final step involves coupling the piperazine derivative with the nicotinonitrile derivative under specific conditions, often using a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group is known to form strong interactions with protein active sites, while the piperazine ring can enhance binding affinity. The fluorophenyl group may contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural motifs with several sulfonamide- and piperazine-containing analogs synthesized in prior studies (e.g., compounds 6d–6l in ). Key differences include:
| Parameter | Target Compound | Compound 6i (C₃₁H₃₀F₂N₄O₃S) | Compound 6j (C₃₁H₃₀F₂N₄O₃S) |
|---|---|---|---|
| Core Structure | Nicotinonitrile | Benzenesulfonamide | Benzenesulfonamide |
| Substituents | 4,6-dimethyl | Bis(4-fluorophenyl)methyl | Bis(4-fluorophenyl)methyl |
| Molecular Weight | 374.44 g/mol | 612.67 g/mol | 612.67 g/mol |
| Melting Point | Not reported | 201–202°C | 199–201°C |
| Sulfonyl Group Position | 4-Fluorophenyl | 4-Sulfamoylaminophenyl | 4-Sulfamoylaminophenyl |
Key Observations :
- The target compound has a smaller molecular weight (374.44 vs. >600 g/mol for 6i/6j) due to its simpler nicotinonitrile core and lack of bulky benzhydryl groups .
- Unlike analogs with sulfamoyl amino groups (e.g., 6i, 6j), the target features a 4-fluorophenyl sulfonyl group, which may influence solubility and receptor binding .
Biological Activity
The compound 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile is a member of the piperazine class of compounds, known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The structural features include:
- A piperazine ring that is critical for its biological activity.
- A sulfonyl group attached to a fluorophenyl moiety, which enhances its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines. For instance, in studies involving human myelodysplastic syndrome (SKM-1) cells, the compound induced apoptosis and cell cycle arrest, suggesting a mechanism of action that targets cellular proliferation pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SKM-1 | 5.2 | Induces apoptosis and G1 arrest |
| HeLa | 7.8 | Inhibits cell proliferation |
| MCF-7 | 6.5 | Modulates estrogen receptor activity |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant to cancer progression and metabolic disorders. Notably, it has shown promising results as an inhibitor of histone deacetylases (HDACs), which are implicated in tumorigenesis and epigenetic regulation .
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| HDAC1 | 0.04 | Competitive |
| HDAC2 | 0.06 | Non-competitive |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and the sulfonyl group have been explored to enhance potency and selectivity.
Key Findings:
- Fluorination at the para position of the phenyl ring significantly increases binding affinity to target proteins.
- Alkyl substitutions on the piperazine ring can modulate lipophilicity and improve cellular uptake.
Case Studies
Several case studies have documented the therapeutic potential of this compound in preclinical models:
- Study on Myelodysplastic Syndrome : A study demonstrated that oral administration of the compound in SKM-1 xenograft models resulted in a significant reduction in tumor size compared to controls, indicating its potential as a therapeutic agent .
- Cholesterol Absorption Inhibition : Similar compounds with structural similarities have been documented to inhibit cholesterol absorption in animal models, suggesting that this compound may also possess lipid-lowering properties .
Q & A
What are the key considerations in synthesizing 2-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile to ensure high yield and purity?
Answer:
- Reaction Monitoring: Use thin-layer chromatography (TLC) to track intermediate formation and confirm reaction completion. Adjust solvent systems (e.g., ethyl acetate/hexane) for optimal resolution.
- Purification: Employ column chromatography with silica gel (60–120 mesh) and gradient elution. For sterically hindered intermediates, consider using high-performance liquid chromatography (HPLC) with a C18 column.
- Characterization: Validate purity via , , and NMR spectroscopy (e.g., detect fluorophenyl signals at δ ~7.5–8.0 ppm in NMR). Confirm molecular weight using ESI-MS (expected [M+H] peak).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
